N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
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Overview
Description
N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then treated with hydrazine hydrate to form the final product.
Industrial Production Methods
While specific industrial production methods for N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The fluorine atom and hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Medicine: The compound could be explored for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: It may find applications in the development of new materials, dyes, or other industrial products.
Mechanism of Action
The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- N-(2,6-diethyl-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide
Uniqueness
N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is unique due to the presence of both a fluorine atom and a hydrazide group in its structure
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-9-6-10(2)14-13(7-9)22-16(18-14)20-19-15(21)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHOLNRJVMMPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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